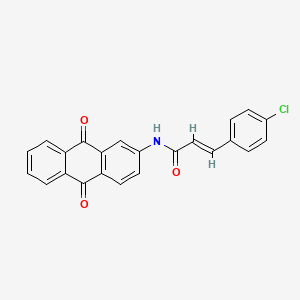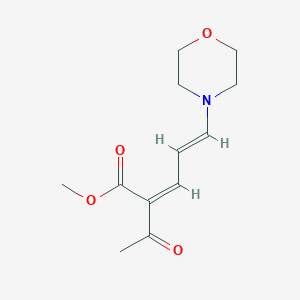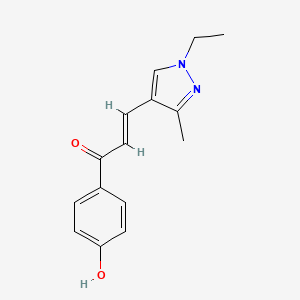![molecular formula C22H17N3O B5335816 3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5335816.png)
3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that has been extensively studied for its potential in cancer treatment. AG-1478 is a selective inhibitor of epidermal growth factor receptor (EGFR), a protein that plays a critical role in the growth and proliferation of cancer cells. In
Mécanisme D'action
3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is a selective inhibitor of EGFR, which is a transmembrane protein that is activated by ligand binding. EGFR activation triggers a signaling cascade that promotes cell growth and proliferation. By blocking EGFR activity, this compound can inhibit this signaling cascade and prevent cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on EGFR, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a potent and selective inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR in cancer. However, there are also some limitations to using this compound in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. It is also relatively expensive, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on 3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to EGFR inhibitors like this compound. Additionally, there is ongoing research on the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential of this compound in other diseases beyond cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential in cancer treatment. It is a selective inhibitor of EGFR, a protein that plays a critical role in the growth and proliferation of cancer cells. This compound has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are some limitations to using this compound in lab experiments, it remains a valuable tool for studying the role of EGFR in cancer. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of EGFR, the identification of biomarkers, and the exploration of its potential in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves several steps, starting from 2-aminobenzonitrile and 3-pyridinecarboxaldehyde. The reaction proceeds through a condensation reaction to form a Schiff base intermediate, which is then cyclized to form the quinazolinone ring. The final step involves the introduction of the 4-methylphenyl and vinyl groups. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
3-(4-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by blocking the activity of EGFR, which is overexpressed in many types of cancer cells. By inhibiting EGFR, this compound can prevent the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-16-8-11-18(12-9-16)25-21(13-10-17-5-4-14-23-15-17)24-20-7-3-2-6-19(20)22(25)26/h2-15H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUIOOQSZIRPDK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5335758.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335762.png)
![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5335768.png)

![methyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335778.png)
![4-{2-[(4-bromobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5335779.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5335784.png)
![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5335791.png)
![6-[2-(4-methoxyphenyl)vinyl]phenanthridine](/img/structure/B5335798.png)
![ethyl 1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinecarboxylate](/img/structure/B5335808.png)



![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)
